molecular formula C18H13Cl2N7O3 B11107591 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11107591
M. Wt: 446.2 g/mol
InChI Key: ZEVBDBVKPJSFPW-HOEBFWFUSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid . This step is followed by further functionalization to introduce the benzodiazole and hydrazide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sodium dichloroisocyanurate for oxidation, and various reducing agents for reduction reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of oxadiazole and benzodiazole rings, along with the presence of a hydrazide moiety

Properties

Molecular Formula

C18H13Cl2N7O3

Molecular Weight

446.2 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl2N7O3/c19-10-5-9(16(29)11(20)6-10)7-22-24-14(28)8-27-13-4-2-1-3-12(13)23-18(27)15-17(21)26-30-25-15/h1-7,29H,8H2,(H2,21,26)(H,24,28)/b22-7-

InChI Key

ZEVBDBVKPJSFPW-HOEBFWFUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C\C3=C(C(=CC(=C3)Cl)Cl)O)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC(=C3)Cl)Cl)O)C4=NON=C4N

Origin of Product

United States

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